An In-depth Technical Guide to 2-bromo-N-(2,4,6-trimethylphenyl)butanamide: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 2-bromo-N-(2,4,6-trimethylphenyl)butanamide: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(2,4,6-trimethylphenyl)butanamide, a member of the α-bromo amide chemical class. While specific data for this particular molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and the broader class of N-aryl-α-bromoamides to provide a robust framework for its study and application. This guide covers the systematic IUPAC nomenclature, predicted physicochemical properties, detailed synthetic protocols, characteristic reactivity, and potential applications in medicinal chemistry and organic synthesis, grounded in established chemical principles and supported by authoritative references.
IUPAC Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-bromo-N-(2,4,6-trimethylphenyl)butanamide . This name is derived from its core structure:
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Butanamide: A four-carbon amide chain.
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2-bromo: A bromine atom is substituted at the second carbon (the α-carbon) of the butanamide chain.
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N-(2,4,6-trimethylphenyl): A 2,4,6-trimethylphenyl (mesityl) group is attached to the nitrogen atom of the amide.
The structure is as follows:
Figure 2: General synthetic workflow for 2-bromo-N-(2,4,6-trimethylphenyl)butanamide.
Experimental Protocol: Synthesis of N-(2,4,6-trimethylphenyl)butanamide
This protocol is a standard method for the acylation of anilines.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethylaniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Base: Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
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Acylation: Slowly add butanoyl chloride (1.1 eq.) dropwise to the stirred solution. The reaction is often exothermic.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Protocol: α-Bromination
The α-bromination of amides can be achieved using N-bromosuccinimide (NBS) under radical initiation.
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Reaction Setup: Dissolve the synthesized N-(2,4,6-trimethylphenyl)butanamide (1.0 eq.) in a suitable solvent like carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser.
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Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
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Initiation: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
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Reaction Monitoring: Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by column chromatography.
Reactivity and Chemical Behavior
The primary site of reactivity in 2-bromo-N-(2,4,6-trimethylphenyl)butanamide is the carbon-bromine bond at the α-position. This makes the compound a valuable electrophilic building block in organic synthesis.
Nucleophilic Substitution
The α-bromo group is a good leaving group and can be readily displaced by a variety of nucleophiles in Sₙ2 reactions. This allows for the introduction of a wide range of functional groups at the α-position.
Figure 3: Nucleophilic substitution reactions of 2-bromo-N-(2,4,6-trimethylphenyl)butanamide.
The α-amination of α-haloamides is a particularly important transformation as it provides access to α-amino amides, which are key structural motifs in many biologically active molecules and serve as building blocks for peptide synthesis. [1]
Potential Applications in Drug Discovery and Development
N-aryl amides are a prevalent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. [2]The introduction of an α-bromo group provides a handle for further chemical modification and library synthesis.
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Scaffold for Library Synthesis: The reactivity of the α-bromo group allows for the rapid generation of a library of analogues with diverse functional groups at the α-position, which can be screened for biological activity.
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Precursors to Bioactive Molecules: α-Arylated carboxylic acids, esters, and amides are important intermediates in the synthesis of various pharmaceuticals. [3]2-bromo-N-(2,4,6-trimethylphenyl)butanamide can serve as a precursor to such compounds through cross-coupling reactions.
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Enzyme Inhibitors: The electrophilic nature of the α-carbon can allow for covalent modification of active site residues in enzymes, making this class of compounds potential candidates for enzyme inhibitors.
Safety and Handling
α-Bromo amides are generally considered to be irritants and lachrymators. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. All manipulations should be performed in a well-ventilated fume hood. For specific safety information, it is always recommended to consult the Safety Data Sheet (SDS) for the compound or a close analogue.
Conclusion
2-bromo-N-(2,4,6-trimethylphenyl)butanamide is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis is straightforward, and its reactivity, dominated by the electrophilic α-carbon, allows for a wide range of chemical transformations. While specific studies on this molecule are limited, the well-established chemistry of α-bromo amides and N-aryl amides provides a strong foundation for its exploration as a building block for novel chemical entities with potential therapeutic applications.
References
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ResearchGate. 2-Bromo-4-chloro-6-[(E)-o-tolyliminomethyl]phenol. [Link]
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PubChem. 3-bromo-N-(2,4,6-trimethylphenyl)propanamide. [Link]
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US EPA. Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)- - Substance Details - SRS. [Link]
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PubChem. N-(4-bromo-2-methylphenyl)butanamide. [Link]
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National Institutes of Health. The Fascinating Chemistry of α‐Haloamides. [Link]
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ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]
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ResearchGate. Applications in the synthesis of drugs. [Link]
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National Institutes of Health. Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. [Link]
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MDPI. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. [Link]
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ResearchGate. Synthesis of N‐Aryl α‐Ketoamides, α‐Ketoesters, α‐Ketothioesters and Their Applications in Quinoxalinone Preparation | Request PDF. [Link]
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